molecular formula C10H18O2 B8587048 2-Cyclooctylaceticacid

2-Cyclooctylaceticacid

Cat. No.: B8587048
M. Wt: 170.25 g/mol
InChI Key: SFVSLWJGURQFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclooctylaceticacid is an organic compound characterized by a cyclooctane ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclooctylaceticacid can be synthesized through several methods. One common approach involves the reaction of cyclooctene with acetic acid in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the addition of the acetic acid to the cyclooctene ring.

Industrial Production Methods: In an industrial setting, cyclooctyl acetic acid can be produced via the catalytic hydrogenation of cyclooctanone followed by carboxylation. This method involves the use of high-pressure hydrogen gas and a suitable catalyst to convert cyclooctanone to cyclooctanol, which is then carboxylated to yield cyclooctyl acetic acid.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclooctylaceticacid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclooctyl acetic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the cyclooctane ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products:

    Oxidation: this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Cyclooctyl ethanol.

    Substitution: Halogenated cyclooctyl acetic acid derivatives.

Scientific Research Applications

2-Cyclooctylaceticacid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclooctyl acetic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which can influence the compound’s reactivity and binding affinity to biological molecules. The cyclooctane ring provides a hydrophobic environment that can affect the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

  • Cyclohexyl acetic acid
  • Cyclopentyl acetic acid
  • Cyclononyl acetic acid

2-Cyclooctylaceticacid stands out due to its distinct ring size, which imparts unique steric and electronic effects, making it a valuable compound in various applications.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-cyclooctylacetic acid

InChI

InChI=1S/C10H18O2/c11-10(12)8-9-6-4-2-1-3-5-7-9/h9H,1-8H2,(H,11,12)

InChI Key

SFVSLWJGURQFMC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)CC(=O)O

Origin of Product

United States

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